molecular formula C21H20FN3O3S2 B2914068 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide CAS No. 313531-47-4

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide

Cat. No. B2914068
CAS RN: 313531-47-4
M. Wt: 445.53
InChI Key: AZMBPGBATXLEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide” is a complex organic compound. It has a molecular formula of C21H20FN3O3S2 and a molecular weight of 445.53. The molecule contains a fluorophenyl group, a thiazol group, a piperidinosulfonyl group, and a benzamide group .


Molecular Structure Analysis

The molecule contains several functional groups that would contribute to its overall structure. The fluorophenyl group is a benzene ring with a fluorine atom attached, which could influence the molecule’s reactivity and polarity. The thiazol group is a heterocyclic compound containing nitrogen and sulfur atoms, which could also affect the molecule’s properties. The piperidinosulfonyl group contains a piperidine ring, which is a type of cyclic amine, and a sulfonyl group, which is a sulfur atom double-bonded to two oxygen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this part of the molecule reactive. Similarly, the nitrogen and sulfur atoms in the thiazol group could also contribute to the molecule’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a fluorine atom could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Metabolism and Pharmacokinetics

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide derivatives have been explored for their metabolic and pharmacokinetic profiles in the context of drug development. For instance, one study detailed the metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment. This study elucidated the compound's elimination pathways, metabolic products, and pharmacokinetic parameters, highlighting the comprehensive metabolic profiling crucial for drug development (Renzulli et al., 2011).

Antimicrobial and Antituberculosis Activity

Derivatives of the compound have been investigated for their antimicrobial and antituberculosis activities. Research into thiazole-aminopiperidine hybrid analogues, for example, has shown promising activity against Mycobacterium tuberculosis, demonstrating the potential of these compounds in addressing drug-resistant bacterial infections (Jeankumar et al., 2013).

Anticancer Activity

The exploration of novel derivatives for anticancer activity is another significant area of research. Synthesis and structure-activity relationship (SAR) studies aim to design compounds with enhanced efficacy against various cancer cell lines. The synthesis of substituted 2-aminobenzothiazoles derivatives and their evaluation for docking properties and antimicrobial activity showcase this research direction, underscoring the potential of these compounds in cancer therapy (Anuse et al., 2019).

Neuroleptic Activity

Compounds containing the N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide structure have also been evaluated for their neuroleptic activity. Studies dating back to the 1970s investigated derivatives for their potential in treating psychiatric disorders, comparing their efficacy to established neuroleptics like haloperidol and assessing their side effect profiles (Sato et al., 1978).

Serotonergic Activity

The role of serotonergic activity in Alzheimer's disease and other cognitive impairments has been a focus of research, with specific compounds acting as molecular imaging probes to quantify serotonin 1A receptor densities. This application highlights the broader utility of these compounds in neuroscience research, offering insights into the pathophysiology of neurodegenerative diseases and potential therapeutic targets (Kepe et al., 2006).

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S2/c22-17-8-4-15(5-9-17)19-14-29-21(23-19)24-20(26)16-6-10-18(11-7-16)30(27,28)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMBPGBATXLEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.